molecular formula C14H16BrN3O B13097978 7-Amino-3-bromo-1-cyclopentyl-5-methyl-1,6-naphthyridin-2(1H)-one

7-Amino-3-bromo-1-cyclopentyl-5-methyl-1,6-naphthyridin-2(1H)-one

Cat. No.: B13097978
M. Wt: 322.20 g/mol
InChI Key: POKUXLOQBYKZQQ-UHFFFAOYSA-N
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Description

7-Amino-3-bromo-1-cyclopentyl-5-methyl-1,6-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-bromo-1-cyclopentyl-5-methyl-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Cyclization: Formation of the naphthyridine core through cyclization reactions.

    Bromination: Introduction of the bromine atom at the 3-position using brominating agents like N-bromosuccinimide (NBS).

    Amination: Introduction of the amino group at the 7-position using amination reactions.

    Cyclopentylation: Attachment of the cyclopentyl group through alkylation reactions.

    Methylation: Introduction of the methyl group at the 5-position using methylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis to create more complex molecules.

Biology

It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

The compound may find applications in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 7-Amino-3-bromo-1-cyclopentyl-5-methyl-1,6-naphthyridin-2(1H)-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-3-bromo-1-cyclopentyl-5-methyl-1,6-naphthyridin-2(1H)-one: Similar compounds may include other naphthyridine derivatives with different substituents.

    Comparison: The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities or chemical properties.

Properties

Molecular Formula

C14H16BrN3O

Molecular Weight

322.20 g/mol

IUPAC Name

7-amino-3-bromo-1-cyclopentyl-5-methyl-1,6-naphthyridin-2-one

InChI

InChI=1S/C14H16BrN3O/c1-8-10-6-11(15)14(19)18(9-4-2-3-5-9)12(10)7-13(16)17-8/h6-7,9H,2-5H2,1H3,(H2,16,17)

InChI Key

POKUXLOQBYKZQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=O)N(C2=CC(=N1)N)C3CCCC3)Br

Origin of Product

United States

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